Ethyl 2-benzyl-2,8-diazaspiro[4.5]decane-4-carboxylate
Overview
Description
Ethyl 2-benzyl-2,8-diazaspiro[45]decane-4-carboxylate is a chemical compound with the molecular formula C18H27ClN2O2 It is known for its unique spirocyclic structure, which includes a diazaspirodecane core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-benzyl-2,8-diazaspiro[4.5]decane-4-carboxylate typically involves the reaction of benzylamine with a suitable spirocyclic precursor. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine. The process may involve multiple steps, including the formation of intermediate compounds, followed by cyclization and esterification reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and purity. The use of high-performance liquid chromatography (HPLC) and other purification techniques ensures the quality of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide. These reactions may lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, organic solvents, mild heating.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Amine derivatives.
Substitution: Substituted spirocyclic compounds.
Scientific Research Applications
Ethyl 2-benzyl-2,8-diazaspiro[4.5]decane-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex spirocyclic molecules, which are valuable in drug discovery and development.
Biological Studies: Researchers study its interactions with biological targets to understand its mechanism of action and potential therapeutic effects.
Industrial Applications: It is used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 2-benzyl-2,8-diazaspiro[4.5]decane-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target proteins. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways, which are crucial for its therapeutic potential.
Comparison with Similar Compounds
2,8-Diazaspiro[4.5]decane: A simpler spirocyclic compound with similar structural features but lacking the ester and benzyl groups.
8-Tert-butyl 4-ethyl 2-benzyl-2,8-diazaspiro[4.5]decane-4,8-dicarboxylate:
Uniqueness: Ethyl 2-benzyl-2,8-diazaspiro[4.5]decane-4-carboxylate is unique due to its specific combination of functional groups and spirocyclic structure, which confer distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its potential in medicinal chemistry make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
ethyl 2-benzyl-2,8-diazaspiro[4.5]decane-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-2-22-17(21)16-13-20(12-15-6-4-3-5-7-15)14-18(16)8-10-19-11-9-18/h3-7,16,19H,2,8-14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIQBWUJVHGOJEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CC12CCNCC2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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